molecular formula C4H5B B1278893 4-Bromo-1-butyne CAS No. 38771-21-0

4-Bromo-1-butyne

Cat. No.: B1278893
CAS No.: 38771-21-0
M. Wt: 132.99 g/mol
InChI Key: XLYOGWXIKVUXCL-UHFFFAOYSA-N
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Description

4-Bromo-1-butyne, also known as 1-bromobut-4-yne or 1-butyne-4-bromo, is a polar, aliphatic compound with a molecular weight of 140.04 g/mol. It is a colorless liquid with a boiling point of 97.7°C and a melting point of -80.9°C. It is an organobromine compound, and is used as a reagent in organic synthesis, as well as in the synthesis of various pharmaceuticals, dyes, and other materials. This compound is also used as a catalyst for the synthesis of polymers and as a reagent for the production of polymers.

Scientific Research Applications

Photoelectron-Photoion Coincidence in Bromobutyne Isomers

A study by Bodi and Hemberger (2014) investigated the breakdown diagrams of bromobutyne isomers, including 4-bromo-1-butyne. They explored the dissociative photoionization channel and the energetics of various C4H5 and C4H5(+) structures, revealing insights into the behavior of these compounds under vacuum ultraviolet photoionization (Bodi & Hemberger, 2014).

Synthesis of Lower Homologues of Bromoacetylene

Brandsma and Verkruijsse (1990) developed practical and safe procedures for preparing lower homologues of bromoacetylene, which include 1-bromopropyne to 1-bromo-1-hexyne. Their method involved stirring the alkyne with a concentrated aqueous solution of potassium hypobromite and potassium hydroxide, showcasing a technique relevant to the synthesis involving this compound (Brandsma & Verkruijsse, 1990).

Dissociation Channels of the 1-Buten-2-yl Radical

Miller et al. (2005) studied the dissociation channels of the 1-buten-2-yl radical and its precursor 2-bromo-1-butene. They identified various dissociation channels through photodissociation experiments, contributing to the understanding of the reaction dynamics of these radicals and their related structures, such as this compound (Miller et al., 2005).

Vibrational Bands of the 2-Butyn-1-yl Radical

Brown et al. (2020) reported on the vibrational bands of the 2-butyn-1-yl radical, formed by pyrolysis of 1-bromo-2-butyne. This research is significant for understanding the spectroscopic properties of such radicals, which are structurally similar to those derived from this compound (Brown et al., 2020).

Synthesis of 2-Butyne-1,4-Diol Derivatives

Qun (2003) focused on the synthesis of 2-butyne-1,4-diol derivatives, finding an efficient method to produce 2-butyne-1,4-dibromo. This research has implications for the synthesis and applications of related compounds like this compound (Qun, 2003).

Cyclopentenone Formation by Intramolecular Cyclocarbonylation

Llebaria, Camps, and Moretó (1993) demonstrated a Ni-promoted carbonylation-cyclization process involving 1-bromo-1,4-dienes, leading to cyclopentenone formation. This study provides insight into complex organic reactions that could be relevant to derivatives of this compound (Llebaria et al., 1993).

Mechanism of Action

Target of Action

4-Bromo-1-butyne is a type of alkyl halide . It serves as a source of alkyl halides for the introduction of bromo functionality into the molecule . The primary targets of this compound are molecules that can undergo nucleophilic substitution or elimination reactions.

Biochemical Pathways

This compound is used as a reactant in several synthesis pathways. For instance, it is used in the synthesis of macrocycles by cobalt-mediated [2+2+2] co-cyclotrimerization . It is also used in the synthesis of 2,4,5-trisubstituted oxazoles by a gold-catalyzed formal [3+2] cycloaddition , and in intramolecular 1,3-dipolar cycloaddition to synthesize 1,3,4-oxadiazoles .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For example, it can lead to the formation of macrocycles, oxazoles, and oxadiazoles . These compounds can have various molecular and cellular effects depending on their structure and properties.

Safety and Hazards

4-Bromo-1-butyne is classified as a flammable liquid and vapor. It is toxic if swallowed and may cause an allergic skin reaction . It should be stored in a well-ventilated place and kept cool .

Future Directions

4-Bromo-1-butyne is used in various chemical reactions and its future directions could be in the development of new synthetic routes and applications .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-butyne plays a significant role in biochemical reactions due to its ability to participate in various cycloaddition and coupling reactions. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids. These interactions often result in the formation of bioactive compounds that can modulate inflammatory responses and other physiological processes. Additionally, this compound can act as an inhibitor of certain enzymes, thereby affecting the overall metabolic pathways within cells .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent binding of the compound to specific amino acid residues within enzyme active sites. This binding can result in the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Over time, the degradation products of this compound may exhibit different biochemical properties, potentially leading to changes in cellular responses. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity. These effects are often associated with the accumulation of reactive intermediates and oxidative stress within tissues. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of fatty acids and other lipids. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are responsible for the detoxification and biotransformation of xenobiotics. These interactions can lead to changes in metabolic flux and the levels of various metabolites within cells. Additionally, this compound can affect the synthesis and degradation of bioactive lipids, influencing cellular signaling and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, specific transporters and binding proteins may facilitate the uptake and distribution of this compound within cells. The compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles through post-translational modifications or interactions with targeting signals. For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the localization of this compound within the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .

Properties

IUPAC Name

4-bromobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYOGWXIKVUXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454136
Record name 4-Bromo-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38771-21-0
Record name 4-Bromo-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-butyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the kinetic shift observed in the fragmentation of the 4-bromo-1-butyne cation?

A1: The kinetic shift observed in the bromine loss from the this compound cation [] suggests that the dissociation process is not instantaneous. This means there's a time lag between the ionization of the molecule and the fragmentation event. This kinetic shift is crucial for accurately determining the appearance energy (E0) of the fragment ion. Researchers use modeling techniques to account for this shift and obtain a more precise E0 value, which is essential for understanding the energetics and mechanisms of the dissociation process.

Q2: How does the structure of the bromobutyne isomers influence the formation of different C4H5+ ions during dissociative photoionization?

A2: The research indicates that the specific isomer of bromobutyne significantly impacts the structure of the resulting C4H5+ ion []. Theoretical calculations suggest that only the staggered rotamer of the this compound cation can lose a bromine atom to form a high-energy cyclic C4H5+ isomer. In contrast, experimental evidence suggests that both 1-bromo-2-butyne and 3-bromo-1-butyne likely form the linear CH2CCCH3+ ion. These findings highlight the role of molecular structure in dictating fragmentation pathways and the formation of specific ionic products.

Q3: What are the potential applications of poly[N-(3-butynyl)-2-ethynylpyridinium bromide] based on its characterized properties?

A3: The successful synthesis and characterization of poly[N-(3-butynyl)-2-ethynylpyridinium bromide], a new conjugated polyelectrolyte, opens doors to several potential applications []. Its conjugated backbone structure, confirmed by IR, NMR, and UV-visible spectroscopies, suggests potential use in organic electronic devices. Furthermore, the determined HOMO and LUMO energy levels indicate a band gap of 1.98 eV, making it suitable for applications like light-emitting diodes or solar cells.

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